molecular formula C8H6O4 B13589448 3-(Furan-2-yl)oxolane-2,5-dione CAS No. 10410-21-6

3-(Furan-2-yl)oxolane-2,5-dione

Cat. No.: B13589448
CAS No.: 10410-21-6
M. Wt: 166.13 g/mol
InChI Key: NWFDURUFESYTEA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)oxolane-2,5-dione is a cyclic anhydride derivative of succinic acid, featuring a furan-2-yl substituent at the 3-position of the oxolane ring. The compound’s IUPAC nomenclature follows cyclic anhydride rules, where the parent structure is oxolane-2,5-dione (tetrahydrofuran-2,5-dione), and substituents are numbered accordingly .

Properties

CAS No.

10410-21-6

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

3-(furan-2-yl)oxolane-2,5-dione

InChI

InChI=1S/C8H6O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h1-3,5H,4H2

InChI Key

NWFDURUFESYTEA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Furan-2-yl)oxolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxylic acid with succinic anhydride in the presence of a dehydrating agent such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Furan-2-yl)oxolane-2,5-dione often involves catalytic hydrogenation of maleic anhydride followed by cyclization with furan derivatives . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids.

    Esterification: Alcohols in the presence of acid catalysts.

    Acylation: Lewis acids such as aluminum chloride.

Major Products

    Hydrolysis: Furan-2-carboxylic acid and succinic acid.

    Esterification: Monoesters of furan-2-carboxylic acid.

    Acylation: Acylated furan derivatives.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)oxolane-2,5-dione involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the oxolane-2,5-dione moiety can participate in nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among oxolane-2,5-dione derivatives:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key References
3-(Furan-2-yl)oxolane-2,5-dione Furan-2-yl (aromatic heterocycle) C₈H₆O₄ ~166.12* Inferred
3-Methylideneoxolane-2,5-dione Methylidene (=CH₂) C₅H₄O₃ 112.08
3-Octyloxolane-2,5-dione Octyl (C₈H₁₇) C₁₂H₂₀O₃ 212.29
3-Ethyloxolane-2,5-dione Ethyl (C₂H₅) C₆H₈O₃ 128.13
3-(Prop-2-yn-1-yl)oxolane-2,5-dione Propargyl (C≡C-CH₂) C₇H₆O₃ 138.12

*Calculated based on structural analogy.

Key Observations :

  • 3-Methylideneoxolane-2,5-dione features a reactive double bond, enabling polymerization or addition reactions, unlike the furan derivative .

Physicochemical Properties

  • Solubility : Aliphatic derivatives (e.g., 3-octyl) are likely more lipophilic, whereas the furan derivative may exhibit moderate solubility in polar solvents due to its heterocyclic ring .
  • Reactivity: The oxolane-2,5-dione core is highly reactive as a dienophile in Diels-Alder reactions and serves as a precursor for esterification (e.g., in synthesizing long-chain aroma esters) . The furan substituent could modulate reactivity by steric or electronic effects.

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